1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as Compound A, is a novel small molecule that has been extensively studied for its potential therapeutic applications. It is a urea derivative that exhibits potent anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Scientific Research Applications
Acetylcholinesterase Inhibition
A related compound, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, was synthesized to assess antiacetylcholinesterase activity. The study aimed to optimize the spacer length for effective interaction with enzyme hydrophobic binding sites, showing that a flexible spacer maintains high inhibitory activities. This suggests potential applications in Alzheimer's disease treatment by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain (Vidaluc et al., 1995).
Urea Synthesis from Carboxylic Acids
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was used for the synthesis of ureas from carboxylic acids. This process highlights a single-pot, racemization-free method, showcasing a cost-effective and environmentally friendly approach for urea synthesis, potentially applicable in pharmaceuticals and agrochemicals (Thalluri et al., 2014).
Neuropeptide Y5 Receptor Antagonism
Research on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists identified compounds with potent in vitro activity. This pathway is of interest for obesity and metabolic disorder treatments by modulating appetite and energy expenditure (Fotsch et al., 2001).
Hydrogel Formation and Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, with properties dependent on anion identity. This research demonstrates a method to tune gel physical properties, potentially useful in drug delivery systems or tissue engineering (Lloyd & Steed, 2011).
Polymer Solar Cells Efficiency Improvement
Urea-doped ZnO was explored as an electron transport layer in inverted polymer solar cells, leading to a significant efficiency improvement. This indicates a potential application in enhancing photovoltaic device performance through defect passivation and efficient charge extraction (Wang et al., 2018).
properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-20-12-6-4-11(5-7-12)14(18)10-17-15(19)16-9-13-3-2-8-21-13/h2-8,14,18H,9-10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZCMYSSNDFRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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